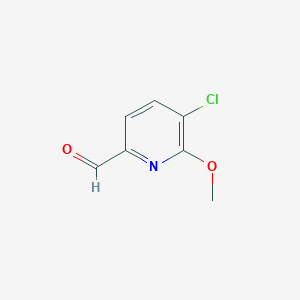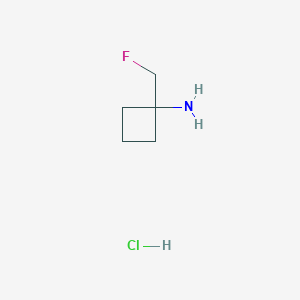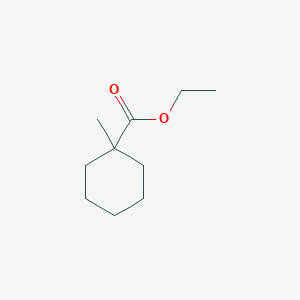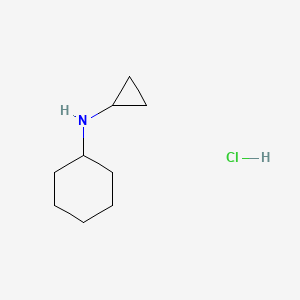
5-Chloro-6-methoxypicolinaldehyde
概要
説明
5-Chloro-6-methoxypicolinaldehyde, also known as 5-chloro-6-methoxy-pyridine-2-carbaldehyde, is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 g/mol .
Molecular Structure Analysis
The InChI code for 5-Chloro-6-methoxypicolinaldehyde is1S/C7H6ClNO2/c1-11-7-6 (8)3-2-5 (4-10)9-7/h2-4H,1H3 . The Canonical SMILES is COC1=C (C=CC (=N1)C=O)Cl . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
5-Chloro-6-methoxypicolinaldehyde has a molecular weight of 171.58 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 142 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 . It is stored at a temperature of 2-8°C in an inert atmosphere .科学的研究の応用
Chemical Synthesis
“5-Chloro-6-methoxypicolinaldehyde” is used in the synthesis of various chemical compounds . It’s a key intermediate in the production of a wide range of chemicals, contributing to the diversity and complexity of chemical synthesis.
Pharmaceutical Industry
This compound and its derivatives are widely utilized in the pharmaceutical industry . They serve as building blocks in the synthesis of various pharmaceutical drugs, enhancing the efficacy and safety profile of these drugs.
Anticancer Research
A series of novel derivatives of “5-Chloro-6-methoxypicolinaldehyde” were synthesized and tested for anticancer activity against a 60-human cancer cell line panel derived from nine cancer types at NCI, Bethesda, USA . This highlights its potential in the development of new anticancer drugs.
Agrochemical Industry
Similar to its use in the pharmaceutical industry, “5-Chloro-6-methoxypicolinaldehyde” and its derivatives are also widely used in the agrochemical industry . They are used in the synthesis of various agrochemicals, contributing to the protection of crops and improvement of yield.
Material Science
In material science, “5-Chloro-6-methoxypicolinaldehyde” is used in the synthesis of various materials . Its unique properties contribute to the performance and functionality of these materials.
Analytical Chemistry
In analytical chemistry, “5-Chloro-6-methoxypicolinaldehyde” is used as a reagent . It plays a crucial role in the detection and quantification of various chemical substances.
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is often used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Pharmacokinetics
Some physicochemical properties of the compound, such as its high gi absorption and permeability across the blood-brain barrier, suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-methoxypicolinaldehyde . Factors such as temperature, pH, and the presence of other chemicals could potentially affect how this compound interacts with its targets and performs its functions. More research is needed to understand these influences in detail.
特性
IUPAC Name |
5-chloro-6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAALXFPGANGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methoxypicolinaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)



![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)


![7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3018890.png)
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B3018891.png)
![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)
![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)
![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)
